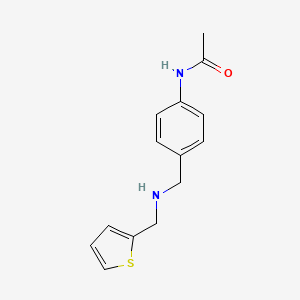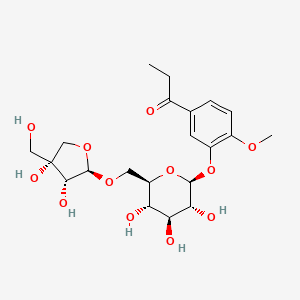
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound characterized by the presence of a dimethylamine group attached to a 3-p-tolyl-prop-2-ynyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of p-tolylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the dimethylamine to the alkyne group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes, depending on the extent of the reaction.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Propionic acid 3-p-tolyl-prop-2-ynyl ester
- 1-[3-[diethyl-[3-(p-tolyl)prop-2-ynyl]-λ5-azanyl]prop-1-ynyl]-4-methyl-benzene
Uniqueness
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to its specific combination of a dimethylamine group and a 3-p-tolyl-prop-2-ynyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
N,N-dimethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15N/c1-11-6-8-12(9-7-11)5-4-10-13(2)3/h6-9H,10H2,1-3H3 |
InChIキー |
GWQVGZHEZWJNBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


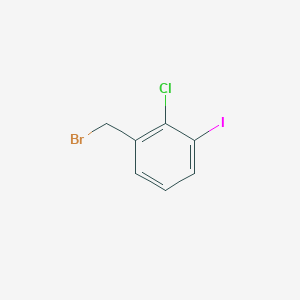
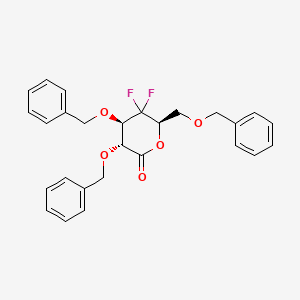
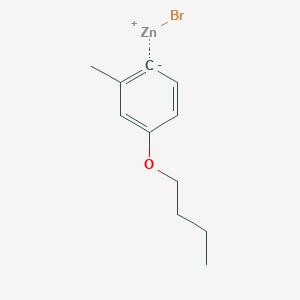
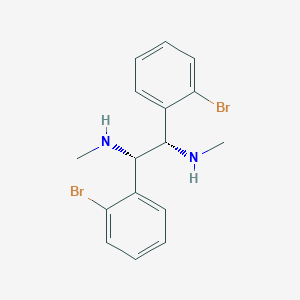
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

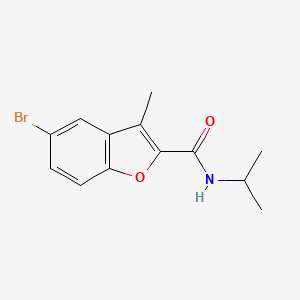
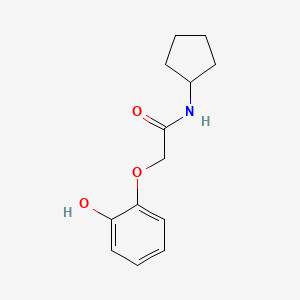
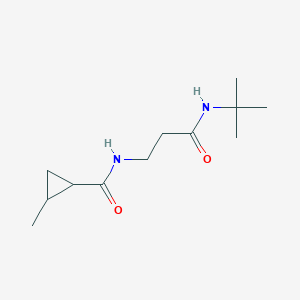
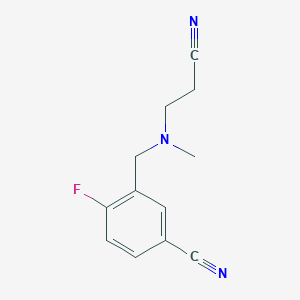
methanone](/img/structure/B14893786.png)
